4-amino-N-cyclohexylbenzamide
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Description
4-amino-N-cyclohexylbenzamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electropolymerization for Electrochemical Transducers
The electropolymerization of derivatives, including 4-aminobenzamide, has been utilized to synthesize polymer films for electrochemical transducers. These polymers show potential in developing immunosensors for diseases like dengue. The polymers derived from 4-aminobenzamide exhibit specific morphological characteristics, which are crucial for their application in sensing technologies. This research demonstrates the feasibility of using these polymeric materials in electrochemical devices for healthcare applications (Santos et al., 2019).
Synthesis of Novel Polyimides
Novel polyimides have been synthesized using derivatives of 4-aminobenzamide, showing significant solubility in organic solvents and thermal stability. These materials are important for their potential applications in the electronics and aerospace industries, where materials with high thermal stability and solubility in solvents are crucial (Butt et al., 2005).
Development of Efficient Synthetic Strategies
Efficient synthetic strategies have been developed for dicarboxamides through palladium-catalysed aminocarbonylation using diamines, including 4-aminobenzamide derivatives. These methods provide a streamlined approach to synthesizing complex molecules, which are useful in developing new pharmaceuticals and materials (Carrilho et al., 2015).
Antioxidant Activity
The electrochemical oxidation of amino-substituted benzamides has been investigated, revealing their potential as powerful antioxidants. These compounds, related to 4-aminobenzamide, could play a significant role in scavenging free radicals, thereby contributing to the development of new antioxidant therapies (Jovanović et al., 2020).
Novel Synthetic Processes
Innovative synthetic processes have been developed for compounds related to 4-amino-N-cyclohexylbenzamide, enhancing the efficiency and yield of these chemical reactions. These processes are crucial for the large-scale production of materials and drugs, highlighting the importance of chemical synthesis in industrial applications (Mao Duo, 2000).
Properties
IUPAC Name |
4-amino-N-cyclohexylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESCVXWIWIQKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350446 |
Source
|
Record name | 4-amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-42-2 |
Source
|
Record name | 4-amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.